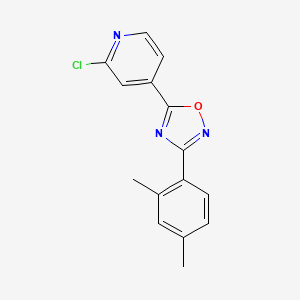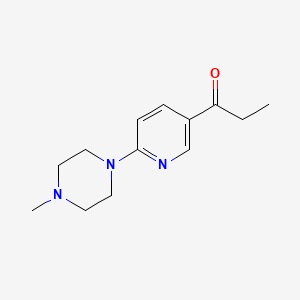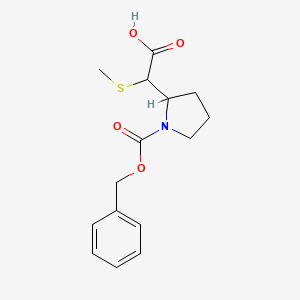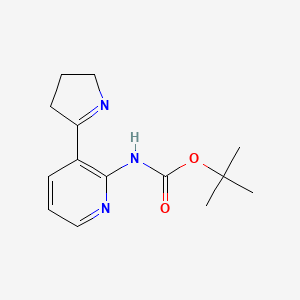
4-((2-Fluorophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2-Fluorophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile is an organic compound with the molecular formula C13H14FNO2. This compound features a tetrahydropyran ring, a fluorophenoxy group, and a carbonitrile group, making it a unique structure in the realm of organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Fluorophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile typically involves the reaction of 2-fluorophenol with tetrahydro-2H-pyran-4-carbonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
4-((2-Fluorophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium hydride in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
4-((2-Fluorophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-((2-Fluorophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets. The fluorophenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the carbonitrile group may participate in nucleophilic addition reactions. These interactions can modulate various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydropyran: A simpler analog without the fluorophenoxy and carbonitrile groups.
4-Cyanotetrahydropyran: Similar structure but lacks the fluorophenoxy group.
Uniqueness
4-((2-Fluorophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile is unique due to the presence of both the fluorophenoxy and carbonitrile groups, which confer distinct chemical and biological properties compared to its analogs .
Propriétés
Formule moléculaire |
C13H14FNO2 |
|---|---|
Poids moléculaire |
235.25 g/mol |
Nom IUPAC |
4-[(2-fluorophenoxy)methyl]oxane-4-carbonitrile |
InChI |
InChI=1S/C13H14FNO2/c14-11-3-1-2-4-12(11)17-10-13(9-15)5-7-16-8-6-13/h1-4H,5-8,10H2 |
Clé InChI |
XBMODGOGBJRQSQ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1(COC2=CC=CC=C2F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Methylsulfonyl)-4-(4-nitrophenyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11800482.png)
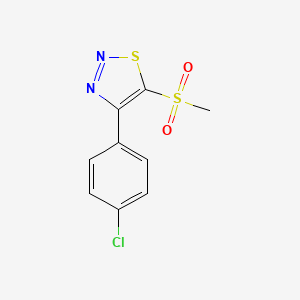

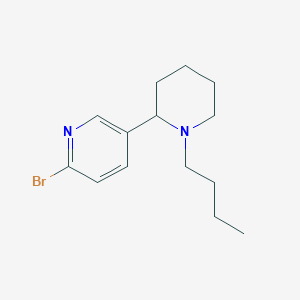
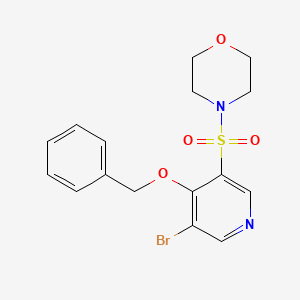
![Methyl 2-(3-bromo-4,5-dimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11800517.png)

